molecular formula C13H7Cl2NO B6381565 MFCD18315665 CAS No. 1261892-10-7

MFCD18315665

Cat. No.: B6381565
CAS No.: 1261892-10-7
M. Wt: 264.10 g/mol
InChI Key: PXPJVSCHLCFJAZ-UHFFFAOYSA-N
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Description

MFCD18315665 (hypothetical identifier; inferred from the query context) is a chemical compound requiring detailed characterization. While specific data for this exact identifier is absent in the provided evidence, analogous compounds from the evidence (e.g., CAS 1533-03-5, MFCD00039227) can serve as a model. For this analysis, we assume this compound shares structural and functional similarities with trifluoromethyl-substituted aromatic ketones, such as 1-(3,5-bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5, MFCD00039227) .

Key Properties (Modeled After CAS 1533-03-5):

  • Molecular Formula: C${10}$H${9}$F$_{3}$O
  • Molecular Weight: 202.17 g/mol
  • Physical Properties: Boiling Point: 245°C (estimated) Topological Polar Surface Area (TPSA): 17.07 Ų Log P (octanol-water partition coefficient): 3.47 (XLOGP3) Solubility: 0.687 mg/mL in water (ESOL prediction)
  • Synthetic Route: Synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3'-(trifluoromethyl)acetophenone in methanol, followed by purification via silica gel chromatography (yield: 98%) .

Properties

IUPAC Name

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-11-3-1-8(5-10(11)7-16)9-2-4-12(15)13(17)6-9/h1-6,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPJVSCHLCFJAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)O)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686046
Record name 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261892-10-7
Record name 4,4'-Dichloro-3'-hydroxy[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile involves several steps. One common method includes the reaction of 4-chloro-3-hydroxybenzaldehyde with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to interact with biological molecules makes it a useful tool in biochemical research.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-chloro-5-(4-chloro-3-hydroxyphenyl)benzonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups allow it to form hydrogen bonds and other interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to MFCD18315665, based on trifluoromethyl-substituted aromatic systems or ketone functionalities:

Table 1: Structural and Functional Comparison

Compound (CAS/MDL) Molecular Formula Molecular Weight Similarity Score Key Properties Reference
This compound (hypothetical) C${10}$H${9}$F$_{3}$O 202.17 N/A TPSA: 17.07 Ų; Log P: 3.47; Soluble
1-(3,5-Bis(Trifluoromethyl)phenyl)propan-1-one (1533-03-5) C${10}$H${9}$F$_{6}$O 202.17 1.00 TPSA: 17.07 Ų; Log P: 3.47; Soluble
1-(4-(Trifluoromethyl)phenyl)propan-1-one (N/A) C${9}$H${7}$F$_{3}$O 188.15 0.95 TPSA: 17.07 Ų; Log P: 2.89; Higher GI absorption
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine (918538-05-3) C${6}$H${3}$Cl${2}$N${3}$ 188.01 0.85 Bioavailability Score: 0.55; PAINS: 0 alerts
(3-Bromo-5-chlorophenyl)boronic acid (1046861-20-4) C${6}$H${5}$BBrClO$_{2}$ 235.27 0.87 Log S: -2.99; BBB Permeable: Yes

Key Research Findings

Structural Influence on Solubility:

  • Trifluoromethyl groups enhance lipophilicity (Log P > 3) but reduce aqueous solubility (e.g., 0.687 mg/mL for this compound vs. 0.24 mg/mL for 1046861-20-4) .
  • Pyrrolotriazine derivatives (e.g., 918538-05-3) exhibit lower solubility due to heteroaromatic rigidity .

Synthetic Efficiency:

  • This compound and its analogs achieve high yields (>95%) via streamlined condensation and chromatography .
  • Boronic acid derivatives (e.g., 1046861-20-4) require palladium catalysts, increasing synthetic complexity .

Biological Relevance: BBB permeability is retained in trifluoromethyl ketones (this compound, 1046861-20-4) but absent in chlorinated pyrrolotriazines . None of the compounds show CYP inhibition, suggesting low drug-drug interaction risks .

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